molecular formula C20H21ClN4O3 B2871144 N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1170822-49-7

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No.: B2871144
CAS No.: 1170822-49-7
M. Wt: 400.86
InChI Key: XEHOUOROZQMRRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its potential uses in synthesis .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

A range of compounds has been synthesized, highlighting methodologies that could potentially apply to or involve "N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide" or its analogs. These include the synthesis of new thieno[2,3-d]pyrimidines and their evaluation for inhibitory activities against plant growth, which serves as a basis for the potential development of herbicides or plant growth regulators (Wang, Zheng, Liu, & Chen, 2010). Similarly, the creation of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane and its reactions with various reagents demonstrate the versatility of these compounds in synthesizing novel structures with potential applications in materials science or as novel reagents (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Biological Activities

Several studies have focused on the biological activities of compounds that share structural features with "this compound." For instance, the antipathogenic activity of new thiourea derivatives suggests the potential for these compounds in developing antimicrobial agents with specific focus on combating biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, the study on the stability of ureide insect chitin-synthesis inhibitors in compost highlights the environmental stability of these compounds, which is crucial for their application in agriculture (Argauer & Cantelo, 1980).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro and in vivo studies .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as guidelines for safe handling and disposal .

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHOUOROZQMRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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